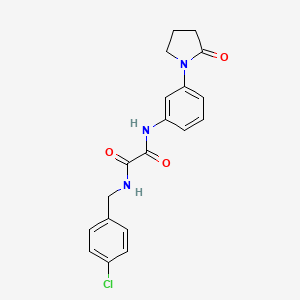
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in combating antibiotic resistance.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides showcases the chemical versatility and potential applications of compounds similar to N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in creating anthranilic acid derivatives and oxalamides. This method highlights the operational simplicity and high yield, providing new avenues for synthetic chemistry applications (Mamedov et al., 2016).
Antimicrobial and Antiviral Potential
Research on Schiff bases, including compounds structurally related to N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, has demonstrated significant antimicrobial activity. These bases, synthesized through the reaction of 2-benzoylpyridine with various amines, showed good activity against pathogenic bacteria species. Molecular docking studies further identified these compounds as potential inhibitors of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, underscoring their relevance in the development of new antiviral drugs (Al‐Janabi et al., 2020).
Enhancing HIV Neutralization
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, a compound closely related to the one , was investigated for its potential to block the interaction between the human immunodeficiency virus type 1 (HIV-1) gp120 and its receptor CD4. This study showed that small molecules like NBD-556 could enhance the neutralizing activities of antibodies against HIV-1, suggesting the potential of similar compounds in augmenting HIV treatment strategies (Yoshimura et al., 2010).
Catalytic Applications
The copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides, using catalyst systems that include oxalamide derivatives, underline the compound's utility in facilitating difficult chemical transformations. This highlights the broad applicability of oxalamide and its derivatives in organic synthesis and catalysis, opening up new pathways for the efficient synthesis of complex molecules (De et al., 2017).
Material Science and Polymer Research
In polymer science, the effects of soluble-type nucleators, including oxalamides, on the crystallization behavior of poly(l-lactic acid) were explored. This research demonstrates the significant impact of oxalamide derivatives on promoting crystallization under specific conditions, providing insights into the development of materials with enhanced properties (Shen et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in the cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-8-6-13(7-9-14)12-21-18(25)19(26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11H,2,5,10,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHJQUJRZRXHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2832230.png)
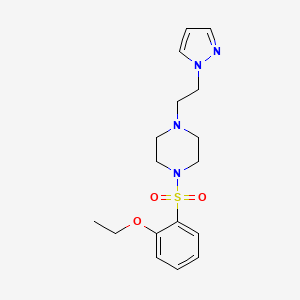
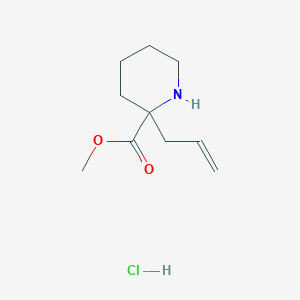
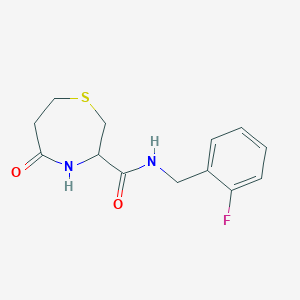
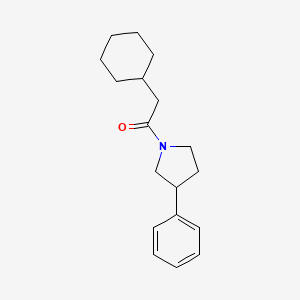
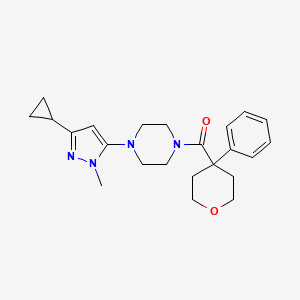
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)
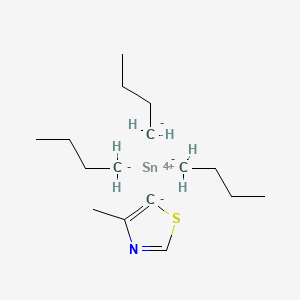
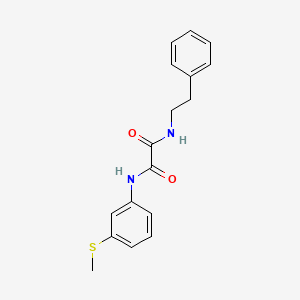
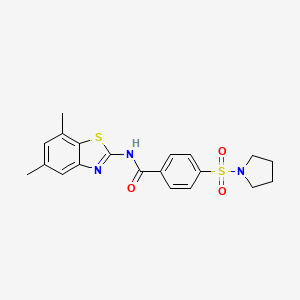

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)
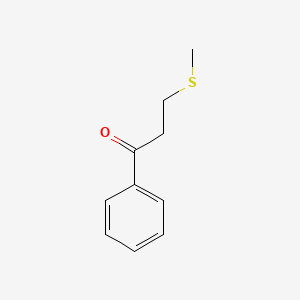
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)